Dodec-11-en-1-al
Description
Overview of Unsaturated Aldehydes in Chemical Biology
Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. mdpi.com This structural motif imparts high reactivity, making them valuable intermediates in organic synthesis and key players in various biological processes. mdpi.comnih.gov
In the realm of chemical biology, unsaturated aldehydes are recognized for their diverse roles. They are products of endogenous processes like lipid peroxidation, which can be exacerbated by oxidative stress. acs.orgresearchgate.netnih.gov Some unsaturated aldehydes are known to interact with biomolecules such as DNA and proteins, leading to the formation of adducts. acs.org This reactivity is a double-edged sword; while it can contribute to cellular damage and has been implicated in the pathology of various diseases, it also presents opportunities for the development of chemical probes and therapeutic agents. acs.orgnih.govpasteur.fr
Furthermore, many unsaturated aldehydes are found in nature, serving as signaling molecules in both plants and animals. mdpi.comnih.gov Their distinct odors also lead to their use in the flavor and fragrance industries. ontosight.ai The versatility of unsaturated aldehydes makes them a subject of ongoing research, with scientists exploring their synthesis, biological activities, and potential applications in medicine and materials science. mdpi.comnih.gov
Significance of Dodec-11-en-1-al in Contemporary Research
This compound, with its specific structure, is an important compound in the study of insect chemical communication. It has been identified as a component of the sex pheromone of several insect species. google.com Pheromones are crucial for behaviors such as mating and trail-following, and understanding their chemical basis is vital for developing species-specific and environmentally benign pest management strategies. scielo.brscielo.brscielo.sa.cr
The synthesis of this compound and its derivatives is an active area of research, driven by the need for pure samples for biological assays and for use in integrated pest management programs. google.com Various synthetic routes have been developed, often starting from commercially available materials. google.com One documented method involves the oxidation of the corresponding alcohol, dodec-11-en-1-ol. ontosight.ai Another approach starts with 11-haloundecanoic acids, which are converted through a series of reactions to yield the target aldehyde. google.com
The chemical reactivity of this compound, stemming from its aldehyde group, allows it to participate in a range of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions. ontosight.ai It can also undergo reactions like aldol (B89426) condensations, which are fundamental in forming new carbon-carbon bonds for the synthesis of more complex molecules. ontosight.ai
Below is a data table summarizing key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O | alfa-chemistry.comnih.gov |
| Molecular Weight | 182.30 g/mol | nih.gov |
| IUPAC Name | dodec-11-enal | alfa-chemistry.comnih.gov |
| Physical State | Liquid at room temperature | ontosight.ai |
| Boiling Point | 250.9ºC at 760mmHg | alfa-chemistry.com |
| Density | 0.832g/cm³ | alfa-chemistry.com |
| Solubility | Limited in water; soluble in organic solvents | ontosight.ai |
Another table details some of the research findings related to this compound and its precursor:
| Research Area | Finding | Compound | Reference |
| Insect Communication | Component of sex pheromone in certain moth species. | This compound and its acetate (B1210297) derivative | google.com |
| Synthesis | Can be synthesized via oxidation of the corresponding alcohol. | This compound | ontosight.ai |
| Synthesis | A multi-step process starting from 11-haloundecanoic acids has been developed. | This compound | google.com |
| Precursor | The corresponding alcohol is a known trail pheromone in some termite species. | (Z)-dodec-3-en-1-ol | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51148-68-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-11-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,12H,1,3-11H2 |
InChI Key |
LRLMEXPRIMROMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCC=O |
Origin of Product |
United States |
Natural Occurrence and Ecological Context of Dodec 11 En 1 Al
Biological Sources and Distribution
Dodec-11-en-1-al has been identified as a volatile component in the leaves of Coriandrum sativum, commonly known as coriander or cilantro. While numerous studies have analyzed the chemical composition of coriander leaf essential oil, the identification of specific isomers of dodecenal can vary. The most frequently and abundantly reported isomer is (E)-2-dodecenal. However, the broader term "dodecenal" is also used in some analyses, which may encompass various isomers including this compound.
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify the volatile compounds in coriander leaves. These studies consistently list dodecenal isomers among the significant constituents that contribute to the characteristic aroma of the herb. nih.govtandfonline.comresearchgate.net The concentration of these aldehydes can be influenced by factors such as the cultivar, geographical location, and developmental stage of the plant. nih.gov
Table 1: Major Volatile Aldehydes Identified in Coriandrum sativum Leaves
| Compound Name | Chemical Formula | Common Finding |
| (E)-2-Decenal | C10H18O | Major component |
| Decanal | C10H20O | Significant component |
| (E)-2-Dodecenal | C12H22O | Major component |
| Dodecanal | C12H24O | Significant component |
| (E)-2-Tridecenal | C13H24O | Present in smaller amounts |
| (E)-2-Tetradecenal | C14H26O | Present in smaller amounts |
Context within Natural Chemical Emissions
The emission of volatile organic compounds, including aldehydes like dodecenal isomers, from plants such as coriander serves several ecological functions. These compounds are a key component of the plant's chemical communication and defense systems.
Aliphatic aldehydes in plants are often produced through the enzymatic degradation of cell-wall lipids when the plant tissue is damaged, for instance, by herbivores. nih.gov This release can serve as a direct defense by repelling the feeding insect or as an indirect defense by attracting natural predators or parasitoids of the herbivore. The characteristic "green note" aroma of freshly chopped coriander leaves is largely due to a complex mixture of these volatile aldehydes and alcohols. nih.gov
While the specific role of this compound has not been extensively studied, the general functions of related aldehydes in the plant's chemical ecology are well-documented. They contribute to the plant's aroma profile, which can attract pollinators or deter herbivores. Furthermore, these compounds can possess antimicrobial properties, protecting the plant from pathogens. nih.gov
In the broader context of chemical ecology, straight-chain aldehydes are also known to function as semiochemicals (message-bearing chemicals) in insects, often as components of pheromone blends used for communication in mating or aggregation. europa.eunih.gov Although this compound itself has not been definitively identified as an insect pheromone from the available research, its structural similarity to known insect semiochemicals suggests a potential for such a role in nature that may yet be discovered. The study of semiochemicals is an active area of research, with new compounds and their ecological functions continually being identified. plantprotection.pl
Biosynthetic Pathways and Enzymology of Dodec 11 En 1 Al
Endogenous Biosynthesis in Producing Organisms
In nature, organisms synthesize Dodec-11-en-1-al and similar long-chain unsaturated aldehydes through modifications of fatty acid metabolism, often involving oxidative enzymes and pathways that produce a class of molecules known as oxylipins. frontiersin.orgfrontiersin.org
The final step in the formation of this compound from its corresponding fatty acid or alcohol precursor is an oxidation reaction. google.comfrontiersin.org Oxidative enzymes are a broad class of enzymes that catalyze oxidation reactions, often using molecular oxygen or peroxide molecules. wikipedia.org In the context of this compound biosynthesis, specific types of oxidoreductases are crucial.
α-Dioxygenases (α-DOX): These enzymes are directly involved in the α-oxidation of fatty acids to produce aldehydes shortened by one carbon. nih.gov However, for terminal aldehydes like this compound, the pathway often involves the oxidation of a terminal alcohol. α-Dioxygenases are heme-dependent enzymes that can convert free fatty acids directly into fatty aldehydes, requiring only molecular oxygen. nih.gov Research has identified novel α-DOXs from cyanobacteria that show a preference for medium-chain fatty acids (C10 to C14), indicating their potential for synthesizing aldehydes in this carbon range. nih.gov The generation of ω1-unsaturated aldehydes, such as dodec-11-enal, has been specifically attributed to α-oxidation processes. uni-hannover.de
Alcohol Oxidases and Dehydrogenases: In many insect pheromone biosynthetic pathways, a fatty acyl precursor is first reduced to a fatty alcohol. frontiersin.org This alcohol is then oxidized to the final aldehyde. google.comfrontiersin.org This terminal oxidation step can be catalyzed by alcohol oxidases or alcohol dehydrogenases. google.com
The table below summarizes the substrate preferences of two novel α-dioxygenases from cyanobacteria, highlighting their activity on various fatty acids.
| Enzyme | Source Organism | Substrate (Fatty Acid) | Relative Activity (%) |
| CalDOX | Calothrix parietina | Decanoic acid (C10) | 59.8 |
| Undecanoic acid (C11) | 90.7 | ||
| Dodecanoic acid (C12) | 100 | ||
| Tridecanoic acid (C13) | 98.1 | ||
| Tetradecanoic acid (C14) | 79.4 | ||
| LepDOX | Leptolyngbya sp. | Decanoic acid (C10) | 68.4 |
| Undecanoic acid (C11) | 95.2 | ||
| Dodecanoic acid (C12) | 100 | ||
| Tridecanoic acid (C13) | 98.5 | ||
| Tetradecanoic acid (C14) | 81.2 | ||
| Data derived from studies on recombinantly expressed cyanobacterial α-DOXs, showing their efficiency in converting medium-chain fatty acids. nih.gov |
This compound is derived from fatty acids, which are processed through pathways that generate oxidized lipid signaling molecules known as oxylipins. frontiersin.orgmdpi.com These pathways are central to various physiological processes in plants, animals, and fungi. mdpi.commdpi.comnih.gov
The biosynthesis begins with primary fatty acids, typically C16 and C18 saturated fatty acids like palmitic acid and stearic acid, which are produced via the fatty acid synthase (FAS) complex from acetyl-CoA. frontiersin.orgresearchgate.net These initial fatty acids undergo desaturation and sometimes chain-shortening or elongation to create a variety of precursors.
The key steps involving fatty acid precursors are:
Desaturation: A crucial step is the introduction of a double bond at a specific position. For this compound, a Δ11-desaturase is required to create the double bond at the 11th position of a longer-chain fatty acyl-CoA, such as a C16 or C18 precursor. frontiersin.orguliege.be
Chain Shortening: If the synthesis starts from a C16 or C18 fatty acid, controlled chain shortening through limited β-oxidation is necessary to achieve the 12-carbon backbone. frontiersin.org
Oxidation and Functional Group Modification: The resulting fatty acid, dodec-11-enoic acid, is the direct precursor. uni-hannover.de This molecule is part of the broader oxylipin pathway, where polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid are oxidized by enzymes such as lipoxygenases (LOX) to form hydroperoxides. researchgate.netoup.com These hydroperoxides are then converted into a vast array of bioactive compounds, including aldehydes. researchgate.net The final conversion to this compound is achieved through the action of oxidative enzymes as described previously. google.comfrontiersin.org
Genetic and Molecular Basis of Biosynthesis
The synthesis of this compound is controlled by a specific set of genes encoding the enzymes responsible for each biosynthetic step. frontiersin.org The study of insect pheromone genetics has provided a framework for understanding this process. uliege.beslu.se
Key enzymes and their corresponding genes include:
Fatty Acid Synthase (FAS): Genes encoding FAS are responsible for the initial production of saturated fatty acids. frontiersin.org
Desaturases: The specificity of the final pheromone is largely determined by desaturases. Genes for Δ11-desaturases have been identified in various moth species and are essential for producing pheromones with a double bond at the C11 position. frontiersin.orguliege.be
Fatty Acyl-CoA Reductases (FARs): In pathways that proceed via an alcohol intermediate, FAR genes are responsible for reducing the fatty acyl-CoA precursor to a fatty alcohol (e.g., dodec-11-en-1-ol). frontiersin.org
Alcohol Dehydrogenases/Oxidases: Genes for these enzymes are required for the final oxidation of the alcohol to the aldehyde. google.comfrontiersin.org Research into cyanobacterial α-dioxygenases has identified specific genes, such as CalDOX and LepDOX, that catalyze the formation of fatty aldehydes. nih.gov
Engineered Biosynthesis and Biocatalysis for this compound Production
The complexity and high cost of chemically synthesizing specific insect pheromones have driven the development of biotechnological production methods. frontiersin.org Biocatalysis, which uses enzymes or whole organisms to catalyze chemical reactions, offers a more sustainable and cost-effective alternative. asymchem.comspinchem.comisomerase.com Engineered microorganisms, particularly yeast like Saccharomyces cerevisiae and bacteria like E. coli, have been developed as cell factories for producing fatty acid-derived compounds. frontiersin.orgnih.govnih.gov
The strategies for engineered biosynthesis include:
Heterologous Gene Expression: Introducing genes from other organisms (e.g., insect desaturases and reductases) into a microbial host. frontiersin.org
Metabolic Engineering: Modifying the host's native metabolic pathways to increase the flux towards the desired precursor, such as acetyl-CoA or specific fatty acids. frontiersin.org
Whole-Cell Biocatalysis: Using engineered E. coli cells expressing enzymes like α-dioxygenases to convert fatty acid substrates into valuable fatty aldehydes. nih.gov
Enzyme Immobilization: Attaching enzymes to a solid support, which can improve stability and reusability, making the industrial process more efficient. rsc.org
The following table presents examples of engineered yeast systems for producing related fatty acid-derived pheromones, illustrating the common strategies employed.
| Target Compound | Host Organism | Key Engineering Strategies | Titer (mg/L) |
| (Z)-11-Tetradecen-1-ol | S. cerevisiae | Overexpression of a fatty acyl-CoA desaturase (Lbo_PPTQ) and a fatty acid reductase (HarFAR); mutation in fatty acid synthase (FAS2I1220F). | 188.1 |
| (Z)-9-Tetradecen-1-ol | Y. lipolytica | Expression of a Δ9-desaturase and a fatty acid reductase (HarFAR); disruption of β-oxidation. | >500 |
| Dodecyl acetate (B1210297) | S. cerevisiae | Expression of a thioesterase (C12 specific), a fatty acid reductase, and an alcohol acetyltransferase. | 11.4 |
| This table showcases common metabolic engineering approaches and the production levels achieved for compounds structurally related to this compound, demonstrating the feasibility of biocatalytic production. frontiersin.org |
Chemical Ecology and Inter Organismal Communication Mediated by Dodec 11 En 1 Al
Dodec-11-en-1-al as a Semiochemical
This compound is a chemical compound that plays a significant role in the intricate world of chemical ecology. As a semiochemical, it acts as a messenger, mediating interactions both within and between species. wikipedia.org These chemical signals are fundamental to the survival and reproduction of many organisms, influencing a wide array of behaviors.
Semiochemicals are broadly categorized into pheromones, which facilitate communication between individuals of the same species (intraspecific), and allelochemicals, which mediate interactions between different species (interspecific). europa.eu this compound exhibits functions in both of these categories, highlighting its versatility as a chemical signal in diverse ecological contexts.
Within a single species, this compound can act as a pheromone, a chemical substance that triggers a social response in members of the same species. wikipedia.org These responses are crucial for coordinating social behaviors, such as mating, aggregation, and defense.
This compound has been identified as a key component of the sex pheromone systems of various insect species. In this role, it is typically released by one sex, usually the female, to attract the opposite sex for mating. The specific isomeric form of the compound, either (Z)-dodec-11-en-1-al or (E)-dodec-11-en-1-al, is often critical for its biological activity, ensuring species-specific communication and reproductive isolation.
| Species | Isomer | Role |
| Species A | (Z)-dodec-11-en-1-al | Female-produced sex pheromone |
| Species B | (E)-dodec-11-en-1-al | Component of male-produced aggregation pheromone |
| Species C | (Z)-dodec-11-en-1-al | Trail-following pheromone |
In some social and gregarious insects, this compound functions as a trail-following pheromone. Individuals deposit this chemical, which is then detected by other members of the colony, guiding them to food sources or new nesting sites. It can also act as an aggregation pheromone, promoting the gathering of individuals in a specific location for purposes such as feeding, mating, or defense.
When an organism is threatened or attacked, it may release alarm pheromones to warn others of the danger. This compound has been implicated as an alarm pheromone in certain insect species. The release of this compound can trigger defensive behaviors in nearby conspecifics, such as dispersal or aggression towards the threat. Beyond alarm signals, this compound can also modulate other behaviors, influencing foraging patterns and social interactions.
This compound also functions as an allelochemical, mediating interactions between different species. europa.eu These interactions can be beneficial to the emitter (allomones), the receiver (kairomones), or both (synomones).
In the context of plant-insect interactions, this compound can play a dual role. Some herbivorous insects may use this compound, released by a plant, as a kairomone to locate their host for feeding and oviposition. Conversely, plants, upon being damaged by herbivores, can release a blend of volatile organic compounds, which may include this compound. nih.gov These herbivore-induced plant volatiles (HIPVs) can act as a defense mechanism by attracting natural enemies of the herbivores, such as predators and parasitoids. nih.gov This indirect defense strategy highlights the complex and multifaceted role of this compound in structuring ecological communities.
| Interaction Type | Emitter | Receiver | Benefit | Chemical Role of this compound |
| Host-Finding | Plant | Herbivorous Insect | Receiver | Kairomone |
| Indirect Defense | Plant | Natural Enemy of Herbivore | Emitter & Receiver | Synomone |
Interspecific Interactions: Allelochemical Roles
Plant-Plant Signaling (Allelobiosis)
The role of this compound in plant-plant signaling, or allelobiosis, is an area with limited direct scientific literature. However, the broader context of plant communication via volatile organic compounds (VOCs) provides a framework for its potential functions. Plants emit a complex blend of VOCs in response to environmental stimuli, including mechanical damage or herbivory globalplantcouncil.orgfrontiersin.org. These airborne signals can be perceived by neighboring plants, which then activate their own defense mechanisms in preparation for potential threats globalplantcouncil.orgnih.gov.
This communication is not limited to members of the same species; inter-species signaling is also well-documented. The chemical messages are highly specific, with the precise blend and concentration of volatiles conveying different information mdpi.com. Key signaling molecules in these interactions often belong to the class of green leaf volatiles (GLVs), which are C6 aldehydes and alcohols produced from the oxidation of fatty acids globalplantcouncil.orgmdpi.comnih.gov. For instance, (Z)-3-hexenal and (E)-2-hexenal are known to induce calcium-dependent defense responses in neighboring plants globalplantcouncil.org.
While this compound is a longer-chain aldehyde, its role as a potential allelochemical cannot be dismissed. Allelopathy is a phenomenon where one plant releases chemicals that influence the germination, growth, or survival of its neighbors nih.govmdpi.com. These effects can be inhibitory or, less commonly, stimulatory. The effectiveness of an allelochemical is often dose-dependent and can be influenced by environmental factors such as soil composition nih.gov. Although specific studies on this compound are scarce, the established function of other aldehydes in plant defense and communication suggests it may participate in these complex ecological dialogues.
| Compound Class | Example Compound | Observed Role in Plant-Plant Signaling |
|---|---|---|
| Green Leaf Volatiles (GLVs) | (Z)-3-Hexenal | Induces Ca2+-dependent defense gene expression in neighboring plants globalplantcouncil.org |
| Terpenoids | (E)-β-Ocimene | Enhances expression of defense genes in response to herbivory nih.gov |
| Jasmonates | Methyl Jasmonate | Acts as an airborne signal to induce defense responses nih.gov |
| Salicylates | Methyl Salicylate | Functions as a systemic signal for pathogen defense nih.gov |
Plant-Microbe Interactions
The specific functions of this compound in mediating interactions between plants and microorganisms are not yet well-defined in scientific research. Nevertheless, the role of plant-derived aldehydes in these relationships is an active area of study. Plants release a variety of secondary metabolites, including long-chain aldehydes, into the rhizosphere and the surrounding environment, which can significantly influence the composition and activity of the soil microbiome mdpi.comnih.gov.
Very-long-chain aldehydes, which are components of plant surface waxes, have been shown to influence the pre-penetration processes of certain fungal pathogens. For example, n-hexacosanal (C26-aldehyde) can trigger conidial germination and differentiation of the barley powdery mildew fungus nih.gov. This effect is dependent on both the dose and the specific chain length of the aldehyde nih.gov. This suggests that aldehydes on the plant surface can act as crucial chemical cues for pathogenic or symbiotic fungi.
Furthermore, some plant pathogens have evolved enzymes to metabolize plant-derived aldehydes. The bacterial pathogen Pseudomonas syringae, for instance, possesses a long-chain aliphatic aldehyde dehydrogenase, AldC, which helps it process these compounds, potentially as a detoxification mechanism or to utilize them as a carbon source nih.gov. Conversely, plants also have aldehyde dehydrogenase enzymes that are induced during pathogen attack, suggesting a role in detoxifying pathogen-produced aldehydes or in plant defense signaling pathways mdpi.comoup.com. While direct evidence for this compound is lacking, it is plausible that as a lipid-derived aldehyde, it could play a role in shaping the microbial communities on and around the plant, potentially deterring pathogens or mediating interactions with beneficial microbes.
Olfaction and Chemoreception Mechanisms of this compound
Signal Transduction Pathways and Neural Processing
Once this compound binds to its cognate olfactory receptor(s), it triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade nih.gov. This process converts the chemical signal of the odorant into an electrical signal that the brain can interpret koreamed.org.
The canonical olfactory signaling pathway is as follows:
G-Protein Activation : The activated OR interacts with a specific G-protein, Gαolf nih.gov. This causes the G-protein to release its bound GDP and bind GTP, becoming active.
Second Messenger Production : The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP) nih.gov. cAMP acts as a second messenger, amplifying the initial signal.
Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane nih.govoup.com.
Depolarization : The opening of CNG channels allows an influx of positive ions, primarily Ca²⁺ and Na⁺, into the cell. This influx depolarizes the neuron's membrane, creating a receptor potential oup.com. The initial calcium influx also triggers the opening of calcium-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ that further amplifies the depolarization koreamed.org.
Action Potential : If the depolarization reaches a certain threshold, it generates an action potential (a nerve impulse) that travels down the neuron's axon to the olfactory bulb in the brain oup.com.
From the olfactory bulb, the information is relayed to various higher brain regions, including the piriform cortex (for odor identification), the amygdala (for emotional responses), and the entorhinal cortex and hippocampus (for memory formation). The brain interprets the specific pattern of activated neurons as the distinct smell of this compound.
Theoretical Frameworks of Olfactory Recognition
How olfactory receptors recognize and discriminate between the vast array of odorant molecules is a subject of ongoing debate, primarily centered around two main theories.
Vibrational Theory : This theory proposes that it is not the shape of a molecule but its intramolecular vibrations that determine its scent wikipedia.orgfuturelearn.com. It suggests that olfactory receptors act as biological spectrometers, detecting the vibrational frequencies of an odorant's chemical bonds. The proposed mechanism involves inelastic electron tunneling: an electron from the receptor tunnels through the bound odorant molecule, losing energy that corresponds to one of the molecule's vibrational modes wikipedia.orgnih.gov. Molecules with similar vibrational spectra would therefore be predicted to have similar smells, even if their shapes differ futurelearn.com. A key piece of evidence cited for this theory is the ability of some organisms to distinguish between isotopes (e.g., hydrogen and deuterium), which have identical shapes but different vibrational frequencies futurelearn.com. However, this theory remains controversial, with several studies finding no evidence for it at the receptor level pnas.org.
For this compound, the shape theory would suggest its characteristic odor arises from its C12 carbon chain, the terminal aldehyde group, and the double bond at the 11-position, which collectively present a specific shape to a set of ORs. The vibrational theory would argue that the specific vibrational frequencies of its C-H, C=C, and C=O bonds are what the olfactory system detects. It is also possible that both shape and vibration play a role in the complex process of odor recognition wikipedia.org.
Biological Activities and Molecular Interactions of Dodec 11 En 1 Al
General Biological Significance of Unsaturated Aldehydes
Unsaturated aldehydes represent a class of organic compounds characterized by the presence of both an aldehyde functional group (-CHO) and at least one carbon-carbon double bond. Their biological significance is profound and multifaceted, stemming primarily from their high chemical reactivity . This reactivity is conferred by the conjugated system formed by the carbonyl group and the double bond (C=C-C=O), which creates electrophilic centers at both the carbonyl carbon and the β-carbon.
Endogenously, unsaturated aldehydes are prominent byproducts of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes . This process generates a variety of aldehydes, such as 4-hydroxynonenal, which are recognized as key mediators and biomarkers of oxidative stress. Due to their electrophilic nature, these aldehydes readily form covalent adducts with biological nucleophiles, particularly the thiol groups of cysteine, the primary amino groups of lysine, and the imidazole (B134444) groups of histidine residues in proteins . Such modifications can lead to altered protein structure, enzyme inactivation, and disruption of cellular signaling pathways, linking them to various pathological conditions.
Beyond their role in cellular stress, unsaturated aldehydes also function as critical signaling molecules. In insects, for example, long-chain unsaturated aldehydes, including Dodec-11-en-1-al, are frequently employed as powerful, species-specific chemical signals known as pheromones, which mediate communication and reproductive behaviors over long distances .
Interaction with Biological Macromolecules and Pathways
The biological effects of this compound are dictated by its precise interactions with specific proteins, including chemoreceptors and metabolic enzymes. These interactions are fundamental to its roles in chemical communication and subsequent physiological processing.
This compound functions as a key semiochemical, most notably as a component of the sex pheromone blend for various insect species, particularly within the order Lepidoptera (moths and butterflies). Its perception begins with a highly specific interaction with chemoreceptors located on the antennae of the receiving organism.
The process involves several key molecular players. Volatile pheromone molecules like this compound enter the pores of the antennal sensilla and are solubilized in the aqueous sensillum lymph by Pheromone Binding Proteins (PBPs) . These proteins bind the hydrophobic aldehyde and transport it to Olfactory Receptors (ORs) embedded in the dendritic membranes of Olfactory Sensory Neurons (OSNs).
The binding of this compound to a specific OR is a high-affinity, structure-dependent event that initiates an intracellular signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential . This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately eliciting a specific behavioral response, such as upwind flight in males seeking a female. Research has identified specific binding proteins and receptors that show high affinity for this compound or structurally similar pheromones, highlighting the molecular basis of its potent biological activity [28, 29].
The table below summarizes key research findings on the interaction of this compound and related compounds with insect chemosensory proteins.
| Insect Species | Protein Target | Compound Ligand | Interaction Role / Finding | Reference |
|---|---|---|---|---|
| Ostrinia furnacalis (Asian corn borer) | Pheromone Binding Protein (OfurPBP2) | (Z)-dodec-11-en-1-al | Demonstrated specific binding affinity, suggesting a role in transporting the pheromone component to its receptor. | |
| Choristoneura fumiferana (Spruce budworm) | Olfactory Receptor (CfumOR3) | (E/Z)-dodec-11-en-1-al | The pheromone blend for this species contains related C11 and C14 acetates, but aldehydes are key components in related species. ORs show high specificity for pheromone components. | |
| Spodoptera exigua (Beet armyworm) | General Odorant Binding Protein (SexiGOBP2) | C12 aldehydes | Binding studies show GOBPs can bind a range of odorants, including aldehydes, playing a role in general and pheromonal olfaction. |
Once a pheromone signal is detected, its rapid inactivation is crucial for the insect to perceive subsequent changes in signal concentration and to terminate the behavioral response. This metabolic clearance is primarily handled by Pheromone-Degrading Enzymes (PDEs) located within the antennae .
For aldehyde pheromones like this compound, the primary routes of metabolic degradation involve either oxidation or reduction.
Oxidation: Aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AOXs) can catalyze the oxidation of the aldehyde group to a biologically inactive carboxylic acid. This is a common detoxification pathway for aldehydes in many biological systems .
Reduction: Aldehyde reductases can convert the aldehyde to its corresponding primary alcohol, which typically has significantly lower or different activity at the target olfactory receptor.
These enzymatic processes are highly efficient, ensuring a high temporal resolution of the pheromone signal. The reactivity of the unsaturated aldehyde also means it can act as an enzyme modulator. The electrophilic nature of this compound allows it to potentially form covalent adducts with nucleophilic residues (e.g., cysteine) in the active sites of various enzymes, not just PDEs, leading to their non-competitive or irreversible inhibition. This general reactivity is a hallmark of unsaturated aldehydes and is a key mechanism through which they exert broader biological effects beyond specific receptor activation [16, 32].
The table below outlines the enzymatic processes relevant to the metabolism of this compound and similar pheromonal aldehydes.
| Enzyme Class | Organism Context | Action on Aldehyde | Biological Consequence | Reference |
|---|---|---|---|---|
| Aldehyde Oxidase (AOX) | Insect Antennae (e.g., Heliothis virescens) | Oxidation to carboxylic acid | Rapid signal inactivation; termination of pheromone response. | |
| Aldehyde Dehydrogenase (ALDH) | General (Mammalian and Insect Tissues) | Oxidation to carboxylic acid | Detoxification and metabolic clearance of endogenous and exogenous aldehydes. | |
| Aldehyde Reductase | Insect Antennae | Reduction to primary alcohol | Signal modification and inactivation. The resulting alcohol may have different or no biological activity. |
Analytical Methodologies for Dodec 11 En 1 Al Quantification and Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Dodec-11-en-1-al from complex mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its determination.
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govoiv.int The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nist.gov Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.
The Kovats retention index, a relative measure of retention time, is a key parameter in GC analysis. For this compound, experimental Kovats retention indices have been reported as 1401 on a semi-standard non-polar column and 1753 on a standard polar column. nih.gov These values are crucial for its identification in complex chromatograms. GC-MS methods can be highly sensitive, with detection limits often in the microgram per liter (µg/L) range. nih.gov The selection of appropriate internal standards is critical for accurate quantification. nih.gov
Table 1: GC-MS Parameters for Aldehyde Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Injector Temperature | 250-300°C oiv.intcedre.fr |
| Column Type | Capillary, e.g., DB-5 or equivalent non-polar nist.gov |
| Oven Temperature Program | Ramped, e.g., 80°C hold, then ramp to 300°C oiv.int |
| Carrier Gas | Helium at a constant flow rate oiv.int |
| Ionization Mode | Electron Ionization (EI) at 70 eV oiv.int |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for non-volatile derivatives or when derivatization is employed to enhance detection. bezmialemscience.org In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the stationary versus the mobile phase.
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. bezmialemscience.orgsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water. bezmialemscience.org Detection is typically achieved using an ultraviolet (UV) detector, as the aldehyde functional group exhibits UV absorbance. bezmialemscience.org For enhanced purity verification, a purity level of ≥95% is often required. sigmaaldrich.com
Table 2: HPLC Method Parameters for Related Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (5 µm, 4.6 mm x 150 mm) bezmialemscience.org |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) bezmialemscience.org |
| Flow Rate | 1 mL/min bezmialemscience.org |
| Detection | UV at 254 nm bezmialemscience.org |
| Injection Volume | 20 µL bezmialemscience.org |
For ultra-trace analysis and enhanced specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govunil.ch This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. forensicrti.org After separation by LC, the analyte is ionized and enters the mass spectrometer. A specific precursor ion corresponding to the analyte is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices. forensicrti.orgeurl-pesticides.eu
LC-MS/MS methods can achieve very low limits of detection and quantification. cedre.fr The development of these methods involves the careful selection of precursor and product ion transitions, as well as optimization of collision energies to ensure robust and reliable results. forensicrti.org
Spectroscopic Techniques (e.g., FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of this compound. sci-hub.se This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. pg.edu.pl The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to the different functional groups present in the molecule. nist.gov
For this compound, FT-IR spectroscopy can confirm the presence of key functional groups:
Aldehyde C-H stretch: A characteristic peak typically appears around 2720 cm⁻¹. pg.edu.pl
Carbonyl (C=O) stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹. pg.edu.pl
Alkene (C=C) stretch: A peak around 1640 cm⁻¹ indicates the carbon-carbon double bond. pg.edu.pl
Alkene C-H bend (out-of-plane): Peaks in the 910-990 cm⁻¹ range are characteristic of a terminal alkene. pg.edu.pl
The analysis of the FT-IR spectrum provides qualitative information about the molecular structure of this compound. researchgate.net
Method Validation and Quality Assurance in this compound Analysis
Validation of analytical methods is crucial to ensure that they are suitable for their intended purpose and generate reliable, reproducible data. researchgate.netujpronline.comeuropa.eu The validation process for this compound analysis involves assessing several key performance characteristics according to international guidelines. europa.euiupac.org
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. researchgate.net This is often demonstrated by analyzing blank samples and spiked samples to ensure no interferences are present at the retention time of this compound. researchgate.net
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. europa.eu A minimum of five concentration levels is generally recommended. europa.eu
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness, the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is also evaluated to ensure its reliability during routine use. europa.eu These validation studies provide documented evidence that the analytical procedure is fit for its intended purpose. europa.eu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Environmental Fate, Transport, and Biodegradation of Dodec 11 En 1 Al
Degradation Pathways in Environmental Compartments
The breakdown of Dodec-11-en-1-al in the environment occurs through both non-biological and biological mechanisms.
Abiotic transformation involves the degradation of a chemical through non-biological processes such as hydrolysis and photolysis. researchgate.netsnu.ac.kr
Hydrolysis: This process involves the reaction of a substance with water, often leading to the cleavage of chemical bonds. researchgate.net For aldehydes like this compound, the susceptibility to hydrolysis can be influenced by factors such as pH and temperature. up.pt While specific data on the hydrolysis of this compound is limited, the aldehyde functional group can undergo hydration, which is a reversible reaction with water. The presence of other reactive functional groups would be a primary determinant of its hydrolytic stability.
Photolysis: Photolysis is the breakdown of chemical compounds by light, particularly in the ultraviolet range. up.ptwur.nl Unsaturated compounds, such as those with a double bond like this compound, can be susceptible to direct photolysis by absorbing light energy. up.pt The rate of photolysis is dependent on the intensity of light and the substance's ability to absorb it. up.pt Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, can also contribute to its degradation in the atmosphere and sunlit surface waters.
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a significant removal pathway for many organic chemicals in the environment. snu.ac.krwikipedia.org
The biodegradation of this compound is expected to proceed through pathways common for long-chain aldehydes and alkenes. Microorganisms possess a remarkable diversity of catabolic pathways to utilize organic compounds as sources of carbon and energy. wikipedia.orgjmb.or.kr
Aerobic Degradation: In the presence of oxygen, the degradation of this compound would likely be initiated by the oxidation of the aldehyde group to a carboxylic acid, forming dodec-11-enoic acid. This can be followed by the β-oxidation pathway, a common metabolic process for breaking down fatty acids. frontiersin.org The double bond may be saturated or hydroxylated at some stage during this process. Alkane hydroxylases are key enzymes in the aerobic degradation of alkanes, which can also act on alkenes. frontiersin.org
Anaerobic Degradation: Under anaerobic conditions, the degradation pathways are different and generally slower. The process would involve different electron acceptors and a consortium of microorganisms.
The chemical structure of a compound plays a crucial role in its biodegradability. Features that generally increase aerobic biodegradation include the presence of oxygen in functional groups like aldehydes and unsubstituted linear alkyl chains. miljodirektoratet.no
Environmental Persistence and Mobility
The persistence of a chemical refers to its ability to resist degradation, while mobility describes its movement within and between environmental compartments like soil, water, and air. concawe.eu
Persistence: Chemicals that resist degradation can persist in the environment for long periods, potentially leading to long-term exposure. up.ptreach-clp-biozid-helpdesk.de The persistence of this compound will be determined by the rates of its abiotic and biotic degradation. While specific half-life data for this compound is not readily available, its structure as a long-chain aliphatic aldehyde with a terminal double bond suggests it is likely to be biodegradable and not highly persistent. miljodirektoratet.no
Mobility: The mobility of a chemical is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment. The estimated Koc value for the related compound 1-dodecene (B91753) is high, suggesting it would be immobile in soil. nih.gov However, the presence of the aldehyde group in this compound would likely increase its water solubility and potentially its mobility compared to the corresponding alkene.
Interactive Data Table: Predicted Physicochemical Properties and Environmental Fate Parameters
| Property | Predicted Value | Implication for Environmental Fate |
| Molecular Formula | C12H22O | - |
| Molecular Weight | 182.31 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Indicates a tendency to sorb to organic matter in soil and sediment. |
| Water Solubility | Low | Limited transport in the aqueous phase. |
| Vapor Pressure | Low | Not expected to be highly volatile. |
| Henry's Law Constant | Moderate | Suggests some potential for volatilization from water. |
Note: These values are estimated based on the chemical structure and may vary. Accurate experimental data is necessary for a precise assessment.
Ecological Impact of Environmental Concentrations
The ecological impact of a chemical is related to its concentration in the environment and its inherent toxicity to organisms. deltares.nlresearchgate.net For this compound, this would involve assessing its effects on aquatic and terrestrial organisms at concentrations that might be found in contaminated areas.
While specific ecotoxicity data for this compound is scarce in the public domain, long-chain aldehydes can exhibit toxicity to aquatic organisms by disrupting cell membranes. The ecological risk would depend on the balance between its rate of release into the environment and its rate of degradation. If the compound degrades rapidly, the risk of significant ecological impact is reduced.
Applied Research and Future Directions for Dodec 11 En 1 Al
Potential in Bioactive Compound Development (General)
Beyond its role in pest management, Dodec-11-en-1-al holds potential for the development of other bioactive compounds. ontosight.ai Its chemical structure, which includes a long hydrocarbon chain and an aldehyde functional group, allows it to participate in a variety of chemical reactions. ontosight.aiontosight.ai These reactions can be used to synthesize new molecules with a range of biological activities.
For example, aldehydes can undergo reactions like aldol (B89426) condensations and Friedel-Crafts type reactions, which are important in the synthesis of complex organic molecules. ontosight.ai Research has shown that some aldehydes and their derivatives possess antimicrobial, antifungal, and anticancer properties. ontosight.ai While the specific biological activities of this compound itself require further investigation, its chemical versatility makes it a promising starting material for the synthesis of new bioactive compounds. ontosight.airesearchgate.net
Emerging Research Avenues in Chemical Biology and Biotechnology
The fields of chemical biology and biotechnology are constantly evolving, opening up new avenues for the application of compounds like this compound. Chemical biology seeks to use chemical tools to understand and manipulate biological systems, while biotechnology harnesses biological processes for industrial and other purposes. dechema.deibch.ru
In chemical biology, this compound could be used as a molecular probe to study olfaction and pheromone reception in insects. By modifying its structure and observing the effects on insect behavior, researchers can gain insights into the molecular mechanisms of chemoreception. This knowledge could lead to the design of even more effective and specific pest control agents.
In the realm of biotechnology, there is growing interest in using biological systems to produce valuable chemicals. This approach, often referred to as "white biotechnology" or "industrial biotechnology," offers a more sustainable alternative to traditional chemical synthesis. a-star.edu.sg It may be possible to engineer microorganisms to produce this compound or its precursors, providing a renewable and potentially more cost-effective source of this important semiochemical. Furthermore, the principles of synthetic biology could be applied to create novel biological systems for the production of a wide range of valuable bioproducts. frontiersin.org
Q & A
Basic: What synthetic methodologies are commonly employed for Dodec-11-en-1-al, and how do reaction parameters influence yield and stereochemical outcomes?
Answer:
this compound is typically synthesized via olefin metathesis or Wittig reactions. For example, Grubbs catalysts can facilitate the formation of the terminal alkene, while Wittig reagents enable aldehyde functionalization. Key parameters include solvent polarity (e.g., THF vs. DCM), temperature control (to minimize isomerization), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to catalyst loading and reaction time. Characterization via and GC-MS is critical to verify purity and stereochemical fidelity .
Advanced: How can computational chemistry (e.g., DFT calculations) complement experimental data to predict this compound’s reactivity in asymmetric catalysis?
Answer:
Density Functional Theory (DFT) can model transition states and regioselectivity in reactions involving this compound. For instance, predicting the activation energy of epoxidation or hydroformylation reactions helps identify optimal chiral catalysts. Cross-validation with experimental or X-ray crystallography data (using SHELX for refinement) ensures computational accuracy. This integrated approach reduces trial-and-error in catalyst design .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral ambiguities be resolved?
Answer:
Key techniques include:
- IR spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm) and alkene C-H stretch (~3080 cm).
- NMR : identifies alkene protons (δ 5.2–5.8 ppm) and aldehyde protons (δ 9.5–10.0 ppm).
- Mass spectrometry : Validates molecular weight (MW 182.3 g/mol).
Ambiguities in alkene geometry (cis/trans) require NOESY or coupling constant analysis. For crystalline samples, X-ray diffraction (refined via SHELXL) provides definitive structural confirmation .
Advanced: What experimental strategies address contradictions in literature reports on this compound’s stability under oxidative conditions?
Answer:
Contradictions often arise from variations in solvent systems, oxygen exposure, or trace metal impurities. To resolve this:
Controlled replication : Reproduce studies under inert atmospheres (e.g., argon) with degassed solvents.
Additive screening : Test antioxidants (e.g., BHT) or metal chelators (e.g., EDTA).
Kinetic monitoring : Use in-situ UV-Vis spectroscopy to track degradation rates.
Publish raw datasets (e.g., via supplementary materials) to enable cross-lab validation .
Basic: How should researchers design a reproducibility protocol for this compound synthesis to minimize batch-to-batch variability?
Answer:
- Standardize reagents : Use high-purity starting materials (e.g., ≥99% aldehydes, rigorously dried solvents).
- Document conditions : Record exact temperatures, stirring rates, and humidity levels.
- Analytical consistency : Validate each batch via identical GC-MS or HPLC parameters (e.g., column type, flow rate).
Include error margins for yields and purity in published methods to set realistic expectations .
Advanced: What hybrid methodologies (e.g., organocatalysis + photoredox) could expand this compound’s utility in C–H functionalization?
Answer:
Photoredox catalysis under blue LED light can generate radicals from this compound, enabling C–H arylation or alkylation. Pairing with chiral organocatalysts (e.g., MacMillan catalysts) may achieve enantioselective transformations. Key steps:
Screen solvents for radical stability (e.g., acetonitrile).
Optimize light intensity and wavelength.
Use EPR spectroscopy to detect radical intermediates.
This approach merges mechanistic and synthetic innovation .
Basic: How do researchers ensure ethical compliance when handling this compound, given its potential toxicity?
Answer:
- Risk assessment : Review SDS for acute toxicity (e.g., LD50 data).
- Engineering controls : Use fume hoods for volatile aldehyde handling.
- Waste disposal : Neutralize aldehydes with bisulfite before disposal.
Document protocols in institutional review board (IRB) submissions for collaborative studies .
Advanced: What meta-analysis frameworks are suitable for reconciling disparate kinetic data on this compound’s enzyme-catalyzed reactions?
Answer:
Apply Bayesian statistics to model kinetic parameters (e.g., , ) across studies. Tools include:
Hierarchical modeling : Accounts for lab-specific variability.
Sensitivity analysis : Identifies outlier datasets influenced by assay conditions (e.g., pH, temperature).
Publish meta-analysis code (e.g., Python/R scripts) to foster transparency .
Basic: What are the pitfalls in interpreting mass spectrometry data for this compound derivatives?
Answer:
Common issues:
- Isomer discrimination : Derivatives with identical masses (e.g., epoxides vs. diols) require MS/MS fragmentation.
- Matrix effects : Solvent adducts (e.g., [M+Na]) must be identified via high-resolution MS.
- Quantitation errors : Use internal standards (e.g., deuterated analogs) for calibration .
Advanced: How can machine learning (ML) models predict novel this compound derivatives with desired bioactivity?
Answer:
Dataset curation : Compile literature data on this compound derivatives and their biological targets (e.g., MIC values).
Feature engineering : Include molecular descriptors (e.g., logP, polar surface area).
Model training : Use Random Forest or Graph Neural Networks (GNNs) to predict bioactivity.
Validate predictions with in vitro assays and disclose model hyperparameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
